molecular formula C15H27NSi B12541406 N,N-Diethyl-2-[4-(trimethylsilyl)phenyl]ethan-1-amine CAS No. 143379-90-2

N,N-Diethyl-2-[4-(trimethylsilyl)phenyl]ethan-1-amine

Cat. No.: B12541406
CAS No.: 143379-90-2
M. Wt: 249.47 g/mol
InChI Key: MFASKQAXOTUFJC-UHFFFAOYSA-N
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Description

N,N-Diethyl-2-[4-(trimethylsilyl)phenyl]ethan-1-amine is a chemical compound known for its applications in organic synthesis. It is a derivative of amine and contains a trimethylsilyl group, which makes it a valuable reagent in various chemical reactions. The compound is used to modify polar organic compounds and is involved in stereospecific addition reactions as well as nucleophilic substitutions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-Diethyl-2-[4-(trimethylsilyl)phenyl]ethan-1-amine typically involves the reaction of diethylamine with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the trimethylsilyl group. The general reaction scheme is as follows:

Diethylamine+Trimethylsilyl chlorideThis compound\text{Diethylamine} + \text{Trimethylsilyl chloride} \rightarrow \text{this compound} Diethylamine+Trimethylsilyl chloride→this compound

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale reactions using similar reagents and conditions. The process is optimized for high yield and purity, often involving distillation and purification steps to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

N,N-Diethyl-2-[4-(trimethylsilyl)phenyl]ethan-1-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding amine oxides.

    Reduction: It can be reduced to form secondary amines.

    Substitution: The trimethylsilyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride are used.

    Substitution: Reagents like halogens or other nucleophiles can be used to replace the trimethylsilyl group.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation yields amine oxides, while reduction produces secondary amines .

Scientific Research Applications

N,N-Diethyl-2-[4-(trimethylsilyl)phenyl]ethan-1-amine is widely used in scientific research due to its versatility:

Mechanism of Action

The mechanism of action of N,N-Diethyl-2-[4-(trimethylsilyl)phenyl]ethan-1-amine involves the interaction of the trimethylsilyl group with various molecular targets. The trimethylsilyl group is known for its ability to stabilize reactive intermediates, making it a valuable tool in organic synthesis. The compound can participate in nucleophilic substitution reactions, where the trimethylsilyl group is replaced by other nucleophiles .

Comparison with Similar Compounds

Similar Compounds

    N,N-Diethyltrimethylsilylamine: Similar in structure but lacks the phenyl group.

    (Diethylamino)trimethylsilane: Another silylating agent with similar applications.

Uniqueness

N,N-Diethyl-2-[4-(trimethylsilyl)phenyl]ethan-1-amine is unique due to the presence of the phenyl group, which enhances its reactivity and makes it suitable for a wider range of applications compared to its analogs .

Properties

CAS No.

143379-90-2

Molecular Formula

C15H27NSi

Molecular Weight

249.47 g/mol

IUPAC Name

N,N-diethyl-2-(4-trimethylsilylphenyl)ethanamine

InChI

InChI=1S/C15H27NSi/c1-6-16(7-2)13-12-14-8-10-15(11-9-14)17(3,4)5/h8-11H,6-7,12-13H2,1-5H3

InChI Key

MFASKQAXOTUFJC-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)CCC1=CC=C(C=C1)[Si](C)(C)C

Origin of Product

United States

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